molecular formula C21H32N2+2 B14340217 1-Decyl-1'-methyl-4,4'-bipyridin-1-ium CAS No. 105834-94-4

1-Decyl-1'-methyl-4,4'-bipyridin-1-ium

Cat. No.: B14340217
CAS No.: 105834-94-4
M. Wt: 312.5 g/mol
InChI Key: BMVIWORTWYLPEZ-UHFFFAOYSA-N
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Description

1-Decyl-1’-methyl-4,4’-bipyridin-1-ium is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The structure of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium consists of two pyridine rings connected by a decyl chain and a methyl group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium typically involves the reaction of 4,4’-bipyridine with decyl bromide and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Decyl-1’-methyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the bipyridinium core, which can participate in electron transfer processes .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium dioxides, while reduction can produce bipyridinium hydrides. Substitution reactions can introduce various functional groups into the bipyridinium core, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium involves its ability to undergo redox reactions, which can alter its electronic properties and interactions with other molecules. The bipyridinium core can accept and donate electrons, making it a versatile compound for various applications. The decyl and methyl groups enhance its solubility and stability, allowing it to interact with different molecular targets and pathways .

Properties

CAS No.

105834-94-4

Molecular Formula

C21H32N2+2

Molecular Weight

312.5 g/mol

IUPAC Name

1-decyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium

InChI

InChI=1S/C21H32N2/c1-3-4-5-6-7-8-9-10-15-23-18-13-21(14-19-23)20-11-16-22(2)17-12-20/h11-14,16-19H,3-10,15H2,1-2H3/q+2

InChI Key

BMVIWORTWYLPEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C

Origin of Product

United States

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